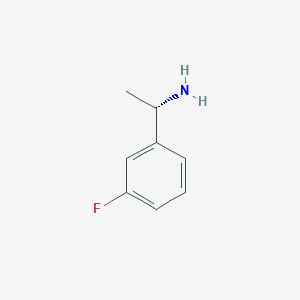

(S)-1-(3-fluorophenyl)ethanamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNVMKIDRJZXQZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427794 | |

| Record name | (S)-1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444643-09-8 | |

| Record name | (αS)-3-Fluoro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444643-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine: Chemical Properties and Applications

(S)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its fluorinated phenyl ring and chiral center make it a valuable synthon for drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and its role in medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-1-(3-fluorophenyl)ethanamine | [1] |

| CAS Number | 444643-09-8 | [2] |

| Molecular Formula | C₈H₁₀FN | [2] |

| Molecular Weight | 139.17 g/mol | [3] |

| Appearance | Liquid | [2] |

| Boiling Point (racemic) | 182.6 ± 15.0 °C (Predicted) | |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in common organic solvents. | |

| InChI Key | ASNVMKIDRJZXQZ-LURJTMIESA-N | [1] |

Experimental Protocols

The synthesis and purification of enantiomerically pure this compound can be achieved through various methods, primarily involving asymmetric synthesis or chiral resolution of the racemic mixture.

1. Asymmetric Synthesis via Transfer Hydrogenation

A common and efficient method for the asymmetric synthesis of chiral amines is the transfer hydrogenation of a corresponding imine. This process typically involves a chiral catalyst.

-

Step 1: Imine Formation: The synthesis begins with the condensation of 3-fluoroacetophenone with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.

-

Step 2: Diastereoselective Reduction: The resulting chiral N-sulfinylimine is then reduced diastereoselectively. A common method is asymmetric transfer hydrogenation using a ruthenium catalyst and a hydrogen donor like isopropanol.[5] This step establishes the desired stereocenter.

-

Step 3: Deprotection: The final step involves the acidic cleavage of the sulfinyl group to yield the free chiral amine, this compound.[5]

2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other.

-

Reaction Setup: The racemic 1-(3-fluorophenyl)ethanamine is dissolved in a suitable organic solvent, and a lipase, such as Candida antarctica lipase B (CAL-B), is added along with an acyl donor (e.g., ethyl acetate).[6]

-

Enzymatic Acylation: The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (this compound) unreacted.

-

Separation: The reaction is stopped at approximately 50% conversion. The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-enantiomer, can then be separated by standard chromatographic techniques.[6]

3. Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used analytical and preparative technique for the separation of enantiomers.

-

Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[7]

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[8]

-

Detection: Detection is commonly performed using a UV detector.

-

Scale-up: Analytical methods can be scaled up to preparative chromatography for the isolation of larger quantities of the desired enantiomer.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Chiral HPLC: This is the primary method to determine the enantiomeric purity (enantiomeric excess, ee%) of the sample.

Role in Medicinal Chemistry and Drug Discovery

This compound is a key building block in the synthesis of numerous biologically active molecules.[9][10][11] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[12]

Application in the Synthesis of Aurora Kinase Inhibitors:

A notable application of this compound is in the synthesis of potent and selective inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy. For instance, it can be a crucial component in the synthesis of complex heterocyclic compounds designed to fit into the ATP-binding pocket of these kinases. The chiral amine moiety often plays a critical role in establishing key interactions with the target protein, leading to high potency and selectivity.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Detection [iris-biotech.de]

An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in medicinal chemistry and drug development. Its stereospecific structure makes it a crucial intermediate in the synthesis of complex molecular targets with specific pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and potential applications in pharmaceutical research. While direct biological activity of this compound is not extensively documented in publicly available literature, its utility as a chiral synthon is well-established through the development of neurologically active compounds.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular weight of 139.17 g/mol .[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom at the meta position and a chiral (S)-ethanamine group. The presence of the fluorine atom can influence the compound's electronic properties and metabolic stability, making it an attractive moiety in drug design.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 444643-09-8 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Liquid | [2][3] |

| Melting Point | 0 °C | [1][4] |

| Boiling Point | Not specified | |

| Density | 1.063±0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥97% (typical) | [2][3] |

| InChI Key | ASNVMKIDRJZXQZ-LURJTMIESA-N | [2] |

| Canonical SMILES | C--INVALID-LINK--C1=CC=CC(F)=C1 | [3] |

Synthesis and Experimental Protocols

The asymmetric synthesis of chiral amines like this compound is a critical process in pharmaceutical manufacturing. One effective method is the asymmetric transfer hydrogenation of the corresponding imine. The following is a detailed experimental protocol adapted from established methodologies for the synthesis of chiral amines.

Experimental Protocol: Asymmetric Synthesis

Objective: To synthesize this compound via asymmetric transfer hydrogenation of a suitable precursor.

Materials:

-

3'-Fluoroacetophenone

-

(S)-(-)-α-Methylbenzylamine

-

Toluene

-

Formic acid

-

Triethylamine

-

Rhodium or Ruthenium catalyst (e.g., [Rh(cod)Cl]₂ with a chiral phosphine ligand)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Imine Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)-α-methylbenzylamine (1.1 equivalents) in toluene.

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude imine.

-

-

Asymmetric Transfer Hydrogenation:

-

In a separate flask under an inert atmosphere, prepare the catalyst solution by dissolving the rhodium or ruthenium precursor and the chiral ligand in a suitable solvent (e.g., dichloromethane or toluene).

-

In another flask, dissolve the crude imine in a mixture of formic acid and triethylamine (as the hydrogen source).

-

Add the catalyst solution to the imine solution at room temperature.

-

Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) for a specified time (typically several hours to a day).

-

Monitor the progress of the reduction by TLC or GC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

-

Chiral Purity Analysis:

-

Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

-

Visualization of the Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Data

Accurate characterization of this compound is essential for its use in research and development. The following table summarizes key analytical data.

Data Presentation: Analytical Characterization

| Analytical Method | Data | Reference |

| ¹H NMR | A proton NMR spectrum is available. | [5] |

| IR Spectroscopy | Data for the regioisomer 2-(3-fluorophenyl)ethanamine is available and can provide indicative peak regions. | [6] |

| Mass Spectrometry | Data for the regioisomer 2-(3-fluorophenyl)ethanamine is available. | [6] |

Note: Detailed spectral data for the specific CAS number 444643-09-8 can be found in specialized chemical databases. The provided references offer access to or mention of this data.

Biological and Pharmacological Relevance

While direct pharmacological studies on this compound are not widely reported, its significance lies in its role as a chiral building block for synthesizing biologically active molecules. The stereochemistry at the ethylamine benzylic position is often crucial for the target affinity and efficacy of the final drug candidate.

The enantiomer, (R)-1-(3-fluorophenyl)ethanamine, has been utilized in the preparation of compounds with anticonvulsant activity. This suggests that the (S)-enantiomer could be a key component in the synthesis of other neurologically active agents, potentially with distinct pharmacological profiles.

Furthermore, structurally related chiral phenylethylamines are integral to various classes of drugs. For instance, research into KCNQ2 (Kv7.2) potassium channel openers for the treatment of neuropathic pain has involved molecules with a similar chiral ethylamine moiety, highlighting the importance of this structural motif in neuroscience drug discovery.[7]

Visualization of its Role in Drug Discovery

Caption: Logical relationship of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled. It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.[3]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a key chiral intermediate with significant potential in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This guide has provided essential technical information on its properties, synthesis, and analytical characterization. While further research is needed to elucidate any intrinsic biological activity of the compound itself, its value as a stereospecific building block in drug discovery is evident. Researchers and drug development professionals can leverage this information to facilitate the design and synthesis of next-generation pharmaceuticals.

References

- 1. S)-1-(3-Fluorophenyl)ethanamine | CAS 444643-09-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. cymitquimica.com [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound CAS#: 444643-09-8 [m.chemicalbook.com]

- 5. This compound(444643-09-8) 1H NMR [m.chemicalbook.com]

- 6. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of (S)-1-(3-fluorophenyl)ethanamine

An In-depth Technical Guide to the Physical Properties of (S)-1-(3-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of this compound, a chiral amine frequently utilized as a building block in the synthesis of pharmacologically active molecules. Due to its importance in medicinal chemistry, particularly in the development of kinase inhibitors and ion channel modulators, a thorough understanding of its physical characteristics is essential for its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1][2][3] While several key experimental values are not widely reported in the literature, predicted data and information from analogous compounds provide a reliable profile.

Data Summary

The quantitative are summarized in the table below. It is important to note that some values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source / Notes |

| Molecular Formula | C₈H₁₀FN | [4] |

| Molecular Weight | 139.17 g·mol⁻¹ | [4] |

| Appearance | Colorless Liquid | [1][2] |

| Boiling Point | 182.6 ± 15.0 °C | Predicted for the racemic mixture.[5][6] |

| Melting Point | 0 °C | Commonly cited by suppliers, likely a placeholder.[4][7] |

| Density | 1.063 ± 0.06 g/cm³ | Predicted value.[7] |

| Refractive Index | ~1.512 | No experimental data available. Value is for the related isomer (S)-1-(2-fluorophenyl)ethylamine.[8] |

| Solubility | Insoluble in water, soluble in organic solvents like alcohol, benzene, and ether. | Based on general properties of arylamines.[9] |

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the key physical properties of liquid amines like this compound.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point with a small amount of sample.[9]

-

Preparation : A small sample (0.5-1.0 mL) of this compound is placed into a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Assembly : The test tube is securely attached to a thermometer. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

Heating : The side arm of the Thiele tube is gently heated. This design allows for uniform heating of the oil via convection.

-

Observation : As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Measurement : Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.[9] The barometric pressure should be recorded alongside the temperature.[9]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical constant that can be measured with high precision using a refractometer.[10]

-

Calibration : The refractometer prisms are cleaned with a soft tissue using ethanol or isopropanol and allowed to dry. The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application : A few drops of this compound are placed onto the surface of the lower prism.

-

Measurement : The prisms are closed and locked. The light source is activated, and the operator looks through the eyepiece, adjusting the coarse and fine control knobs until the light and dark fields are sharply focused and centered on the crosshairs.

-

Reading : The refractive index value is read from the instrument's scale. The measurement is temperature-dependent, and the temperature (typically 20°C or 25°C) should be controlled and reported with the reading (e.g., nD²⁰).[11][12]

Qualitative Solubility Assessment

This protocol determines the compound's solubility in various solvents.

-

Preparation : A series of test tubes are prepared, each containing 2 mL of a different solvent (e.g., water, ethanol, diethyl ether, 6 M HCl).[13]

-

Addition of Amine : To each test tube, 5 drops (~0.1 g) of this compound are added.[13]

-

Observation : The tubes are agitated thoroughly. The sample is classified as "soluble" if it dissolves completely to form a clear solution, "partially soluble" if some but not all of the material dissolves, and "insoluble" if it remains as a distinct separate phase.

-

Acid Solubility : As an amine, the compound is expected to be basic. Its solubility in aqueous acid (e.g., 6 M HCl) is tested to observe the formation of a soluble ammonium salt.[13]

Logical Workflow Visualization

Synthetic and Resolution Workflow

This compound is a chiral molecule. A common and industrially relevant method for its preparation involves the synthesis of the racemic amine followed by chiral resolution. This process separates the two enantiomers to yield the desired (S)-isomer.

Caption: General workflow for the synthesis and chiral resolution of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (R)-1-(3-Fluorophenyl)ethanamine | 761390-58-3 [sigmaaldrich.com]

- 4. S)-1-(3-Fluorophenyl)ethanamine | CAS 444643-09-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. (RS)-1-(3-FLUOROPHENYL)ETHYLAMINE CAS#: 74788-45-7 [chemicalbook.com]

- 6. (RS)-1-(3-FLUOROPHENYL)ETHYLAMINE CAS#: 74788-45-7 [amp.chemicalbook.com]

- 7. This compound CAS#: 444643-09-8 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.weber.edu [faculty.weber.edu]

- 11. youtube.com [youtube.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. moorparkcollege.edu [moorparkcollege.edu]

(S)-1-(3-fluorophenyl)ethanamine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the physicochemical properties and a hypothetical application of (S)-1-(3-fluorophenyl)ethanamine, a key chiral amine in synthetic chemistry.

Physicochemical Properties

This compound is a fluorinated aromatic amine utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its stereochemical purity and functional groups make it a valuable intermediate.

The core quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [1][2][3][4] |

| Molecular Weight | 139.17 g/mol | [1][2][3][4] |

| CAS Number | 444643-09-8 | [1][2][3] |

Hypothetical Research Application: Synthesis of a Chiral Catalyst

For the purposes of this technical guide, we will outline a hypothetical experimental protocol where this compound is used as a precursor for the synthesis of a novel chiral phosphine ligand. Such ligands are critical in asymmetric catalysis, a cornerstone of modern drug development, for producing enantiomerically pure compounds.

Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

This protocol details the synthesis of a hypothetical chiral phosphine ligand, (S)-N-(1-(3-fluorophenyl)ethyl)-P,P-diphenylphosphinous amide, from this compound.

Materials:

-

This compound (99% purity)

-

Chlorodiphenylphosphine

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Hexanes

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an argon inlet is dried under vacuum and purged with argon.

-

Reagent Addition: Anhydrous toluene (100 mL) is added to the flask, followed by this compound (10.0 mmol, 1.39 g) and triethylamine (12.0 mmol, 1.67 mL). The solution is cooled to 0°C in an ice bath.

-

Phosphinylation: Chlorodiphenylphosphine (10.0 mmol, 2.21 g) is dissolved in anhydrous toluene (20 mL) and added dropwise to the stirred solution over 30 minutes via the dropping funnel.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the triethylamine hydrochloride salt is filtered off under an argon atmosphere. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel, using a hexane:ethyl acetate gradient to elute the product.

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry.

Workflow Visualization

The following diagram illustrates the key steps of the experimental workflow, from initial setup to final product characterization.

Caption: Synthetic workflow for a chiral phosphine ligand.

References

Spectroscopic Profile of (S)-1-(3-fluorophenyl)ethanamine: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for the chiral amine (S)-1-(3-fluorophenyl)ethanamine, a compound of interest in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Information

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 444643-09-8 | [1][3] |

| Molecular Formula | C₈H₁₀FN | [1][2][3][4] |

| Molecular Weight | 139.17 g/mol | [1][2][3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below is a summary of the available ¹H NMR data for this compound.

¹H NMR Data

A proton NMR spectrum is available for this compound.[1] While the detailed peak assignments are not fully provided in the available documentation, a general interpretation based on the structure is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-6.9 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.1 | Quartet | 1H | Methine proton (-CH) |

| ~2.0 (broad) | Singlet | 2H | Amine protons (-NH₂) |

| ~1.4 | Doublet | 3H | Methyl protons (-CH₃) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 (doublet, ¹JCF) | Aromatic carbon attached to fluorine (C-F) |

| ~145 | Aromatic carbon attached to the ethylamine group |

| ~130 (doublet, ³JCF) | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~115 (doublet, ²JCF) | Aromatic C-H |

| ~113 (doublet, ²JCF) | Aromatic C-H |

| ~50 | Methine carbon (-CH) |

| ~25 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not provided, the characteristic absorption bands for a primary amine and a fluoroaromatic compound are well-established.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium, Sharp | N-H stretch (primary amine, two bands) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium-Strong | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250-1100 | Strong | C-F stretch |

| 800-600 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[5]

| m/z | Interpretation |

| 139 | Molecular ion [M]⁺ |

| 124 | Loss of methyl group [M-CH₃]⁺ |

| 122 | Loss of ammonia [M-NH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization : Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. This compound(444643-09-8) 1H NMR [m.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 444643-09-8 [chemicalbook.com]

- 4. This compound CAS#: 444643-09-8 [m.chemicalbook.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Technical Guide to (S)-1-(3-fluorophenyl)ethanamine for Researchers and Drug Development Professionals

Introduction

(S)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of a wide range of pharmacologically active molecules and other specialty chemicals. Its stereospecific configuration and the presence of a fluorine atom make it a valuable synthon for introducing chirality and modulating the pharmacokinetic and pharmacodynamic properties of target compounds. This in-depth technical guide provides an overview of the commercial availability, key chemical properties, and detailed experimental protocols for the synthesis and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. It is typically offered in various purities and quantities to suit different research and development needs. Below is a summary of typical product specifications compiled from various suppliers. While the provided Certificate of Analysis is for the (R)-enantiomer, it is representative of the quality and data provided for the (S)-enantiomer.

Table 1: Representative Supplier Specifications for 1-(3-fluorophenyl)ethanamine

| Parameter | Typical Specification |

| Product Name | This compound |

| CAS Number | 444643-09-8 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Purity (by NMR) | ≥97.0% |

| Enantiomeric Purity (e.e.) | >99% (Typical) |

| Storage Conditions | 2-8°C, protect from light |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Density | 1.059 g/mL at 25 °C | PubChem |

| Boiling Point | 184.6 °C at 760 mmHg | PubChem |

| Flash Point | 71.1 °C | PubChem |

| Refractive Index | n20/D 1.507 | PubChem |

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various methods, with asymmetric synthesis being one of the most efficient. A common approach involves the asymmetric reduction of a corresponding ketimine precursor derived from 3-fluoroacetophenone.

Asymmetric Synthesis via Transfer Hydrogenation of a Chiral N-sulfinylimine

This method utilizes a chiral auxiliary, (R)-tert-butanesulfinamide, to direct the stereoselective reduction of the ketimine intermediate.

Experimental Protocol:

Step 1: Synthesis of (R,E)-N-(1-(3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide

-

To a sealed flask containing 3-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) is added titanium(IV) ethoxide (2.0 eq).

-

The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is stirred vigorously for 30 minutes and then filtered through a pad of celite.

-

The filter cake is washed with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-sulfinyl ketimine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction to (R)-N-((S)-1-(3-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

-

The crude N-sulfinyl ketimine from the previous step is dissolved in an appropriate solvent, such as THF or 2-propanol, under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to the desired temperature (e.g., -78 °C or as optimized for the specific reducing agent).

-

A reducing agent, such as L-selectride® or sodium borohydride, is added portion-wise, maintaining the temperature.

-

The reaction is stirred at this temperature until complete, as monitored by TLC or LC-MS.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

The purified N-sulfinyl amine is dissolved in methanol.

-

A solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane or ethereal HCl) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The final product can be further purified by distillation if necessary.

Application in Organic Synthesis: Amide Coupling

This compound is a versatile primary amine that readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is fundamental in the synthesis of a vast array of molecules, including pharmaceutical intermediates.

Synthesis of N-((S)-1-(3-fluorophenyl)ethyl)acetamide

This protocol describes a straightforward acylation of this compound with acetic anhydride.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-((S)-1-(3-fluorophenyl)ethyl)acetamide.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. Its commercial availability and well-established synthetic routes, particularly asymmetric methods, make it an accessible and valuable tool for researchers. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this important chiral amine, enabling the development of novel chemical entities with tailored properties. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out by trained personnel in a suitable laboratory environment.

References

An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorine atom on the phenyl ring and a stereocenter, makes it a valuable building block for the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride, including its chemical, physical, and pharmacological characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential mechanism of action. All quantitative data is summarized in structured tables for ease of reference, and key concepts are visualized through diagrams generated using the DOT language.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of the chiral amine this compound. The presence of the fluorine atom can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

Table 1: General and Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | (1S)-1-(3-fluorophenyl)ethan-1-amine hydrochloride | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁ClFN | --INVALID-LINK-- |

| Molecular Weight | 175.63 g/mol | --INVALID-LINK-- |

| CAS Number | 321429-48-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |

| pKa | Data not available | N/A |

| Optical Rotation | Data not available | N/A |

Table 2: Computed Properties of this compound Hydrochloride

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 175.056405 | --INVALID-LINK-- |

| Topological Polar Surface Area | 26.0 Ų | --INVALID-LINK-- |

Spectroscopic Data

Note: The following spectral data is for the free base, this compound. The hydrochloride salt will exhibit characteristic differences, particularly in the NMR due to protonation of the amine and in the IR spectrum.

Table 3: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~1.4 (d, 3H, CH₃), ~1.7 (br s, 2H, NH₂), ~4.1 (q, 1H, CH), ~6.8-7.3 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~25 (CH₃), ~50 (CH), ~113 (d, J≈21 Hz, Ar-C), ~114 (d, J≈21 Hz, Ar-C), ~122 (Ar-C), ~129 (d, J≈8 Hz, Ar-C), ~147 (d, J≈7 Hz, Ar-C), ~163 (d, J≈245 Hz, Ar-C-F) |

| Infrared (IR) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~2850-2950 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (MS) | m/z 139 (M⁺), 124 (M-CH₃)⁺, 109 (M-C₂H₄N)⁺ |

Experimental Protocols

Asymmetric Synthesis via Reductive Amination

A common and effective method for the synthesis of chiral amines like this compound is the asymmetric reductive amination of the corresponding ketone, 3'-fluoroacetophenone. This can be achieved using a chiral auxiliary or a chiral catalyst. Below is a representative protocol using a chiral auxiliary.

Experimental Workflow: Asymmetric Synthesis

Caption: Asymmetric synthesis of this compound HCl.

Methodology:

-

Imine Formation: To a solution of 3'-fluoroacetophenone (1.0 eq) in toluene are added (S)-(-)-α-methylbenzylamine (1.1 eq) and titanium(IV) isopropoxide (1.2 eq). The mixture is heated to reflux with a Dean-Stark trap for 12-18 hours to remove water. The solvent is then removed under reduced pressure.

-

Diastereoselective Reduction: The crude imine is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0°C for 2 hours and then at room temperature for 4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed in vacuo, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric amines are separated by column chromatography on silica gel.

-

Deprotection: The desired diastereomer is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a balloon of hydrogen for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated.

-

Salt Formation: The resulting this compound is dissolved in diethyl ether and cooled to 0°C. A solution of hydrochloric acid in diethyl ether (1.1 eq) is added dropwise. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.

Analytical Methods

The purity and identity of this compound hydrochloride can be confirmed using a variety of analytical techniques.

Analytical Workflow

Caption: Analytical workflow for compound characterization.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used.

-

Chiral HPLC: To determine enantiomeric excess. A chiral stationary phase, such as a cellulose or amylose-based column, is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the hydrochloride salt, the NH protons will appear as a broad singlet at a downfield chemical shift.

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is a suitable method.

-

Infrared (IR) Spectroscopy: To identify functional groups. The hydrochloride salt will show a broad absorption in the 2400-2800 cm⁻¹ range due to the ammonium salt.

-

Melting Point: To assess purity and for identification.

-

Optical Rotation: To confirm the stereochemistry and determine the specific rotation.

Pharmacological Properties and Mechanism of Action

This compound belongs to the phenethylamine class of compounds, which are known to interact with various targets in the central nervous system. The primary mechanism of action for many phenethylamines involves the modulation of monoamine neurotransmitter systems.

Potential Mechanism of Action

Based on its structural similarity to other psychoactive phenethylamines, this compound hydrochloride is hypothesized to act as a modulator of monoamine transporters and as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1]

-

Monoamine Transporter Interaction: It may inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters. The affinity for each transporter will determine its specific pharmacological profile.

-

TAAR1 Agonism: Activation of TAAR1 can trigger a cascade of intracellular signaling events, including the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[2] This can lead to a reduction in the firing rate of monoaminergic neurons and can also induce the internalization of monoamine transporters, further affecting neurotransmitter levels.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway following the activation of TAAR1 by a phenethylamine derivative.

TAAR1 Signaling Pathway

Caption: Proposed TAAR1 signaling cascade for phenethylamines.

Safety and Handling

This compound hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a chiral building block with significant potential in the development of novel therapeutics, particularly those targeting the central nervous system. Its synthesis can be achieved through established methods of asymmetric chemistry, and its pharmacological profile is likely dominated by its interaction with monoamine transporters and the TAAR1 receptor. Further research is warranted to fully elucidate its specific binding affinities, functional activities, and in vivo efficacy and safety. This guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into phenyl rings has become a cornerstone of modern medicinal chemistry and drug development. This seemingly simple substitution can profoundly alter the electronic properties, reactivity, and metabolic fate of a molecule, offering a powerful tool to fine-tune its pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted role of fluorine in activating and modulating the reactivity of the phenyl ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The influence of fluorine on a phenyl ring is a delicate interplay of two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The extreme electronegativity of fluorine dominates its character, leading to a significant polarization of the carbon-fluorine bond. This inductive effect deactivates the aromatic ring towards electrophilic attack but, conversely, activates it for nucleophilic aromatic substitution. The resonance effect, arising from the donation of fluorine's lone pair electrons into the aromatic π-system, directs incoming electrophiles to the ortho and para positions. Understanding and harnessing this dual nature is critical for rational drug design.

Data Presentation: Quantitative Insights into Fluorine's Influence

To provide a clear and comparative overview of fluorine's impact, the following tables summarize key quantitative data on reaction rates and acidity/basicity.

Electrophilic Aromatic Substitution

Fluorine's strong inductive effect generally deactivates the phenyl ring towards electrophilic attack compared to unsubstituted benzene. However, its resonance effect directs the substitution to the ortho and para positions.

| Compound | Relative Rate of Nitration (Benzene = 1) | |---|---| | Benzene | 1.0 | | Fluorobenzene | 0.15 | | Chlorobenzene | 0.033 | | Bromobenzene | 0.030 | | Iodobenzene | 0.18 |

Table 1: Relative Rates of Nitration for Halobenzenes. This table illustrates the deactivating effect of halogens on electrophilic aromatic substitution, with fluorine being the least deactivating among the common halogens.

| Position | Partial Rate Factor for Nitration of Fluorobenzene | |---|---| | ortho | 0.13 | | meta | 0.01 | | para | 0.86 |

Table 2: Positional Reactivity of Fluorobenzene in Nitration. This data highlights the strong para-directing effect of the fluorine substituent in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The powerful electron-withdrawing nature of fluorine significantly accelerates the rate of nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. This effect is most pronounced when fluorine is positioned ortho or para to the leaving group and an activating group like a nitro group is present.

| Halogen (X) in 1-X-2,4-dinitrobenzene | Relative Rate of Reaction with Piperidine | |---|---| | F | 3300 | | Cl | 4.5 | | Br | 1.0 |

Table 3: Relative Rates of Nucleophilic Aromatic Substitution for 1-Halo-2,4-dinitrobenzenes. This table demonstrates the vastly superior activating effect of fluorine compared to other halogens in SNAr reactions.

Acidity and Basicity

The inductive effect of fluorine can significantly influence the pKa of nearby acidic or basic functional groups.

| Compound | pKa | |---|---| | Phenol | 9.95 | | 2-Fluorophenol | 8.81[1] | | 3-Fluorophenol | 9.28[1] | | 4-Fluorophenol | 9.81[1] |

Table 4: pKa Values of Fluorinated Phenols. The increased acidity (lower pKa) of fluorophenols compared to phenol is a direct consequence of the electron-withdrawing inductive effect of fluorine stabilizing the phenoxide ion. The effect is most pronounced in the ortho position due to proximity.

| Compound | pKa of Conjugate Acid | |---|---| | Aniline | 4.60 | | 2-Fluoroaniline | 3.20 | | 3-Fluoroaniline | 3.51 | | 4-Fluoroaniline | 4.65[2] |

Table 5: pKa Values of the Conjugate Acids of Fluorinated Anilines. The decreased basicity (lower pKa of the conjugate acid) of fluoroanilines is due to the inductive withdrawal of electron density from the nitrogen atom, making the lone pair less available for protonation.

Metabolic Stability

A key application of fluorination in drug design is to block metabolically labile positions, thereby enhancing the metabolic stability and half-life of a drug.

| Compound | In Vitro Half-life (t1/2) in Human Liver Microsomes (min) | |---|---| | Celecoxib Analogue (Ar-H) | 3.5 | | Celecoxib Analogue (Ar-F) | 220 |

Table 6: Comparative Metabolic Stability of a Fluorinated vs. Non-fluorinated Celecoxib Analogue. This data exemplifies the dramatic increase in metabolic stability achieved by replacing a hydrogen atom with fluorine at a site of metabolic oxidation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their replication and adaptation in a research setting.

Electrophilic Fluorination of an Aromatic Compound using Selectfluor™

Objective: To synthesize a fluoroaromatic compound via electrophilic fluorination.

Materials:

-

Aromatic substrate (e.g., anisole)

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (N2 or Ar), add Selectfluor™ (1.2 mmol).

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fluorinated aromatic compound.

-

Characterize the product by NMR and mass spectrometry.

Nucleophilic Aromatic Substitution of 1-Fluoro-4-nitrobenzene with an Amine

Objective: To synthesize an N-aryl amine via nucleophilic aromatic substitution.

Materials:

-

1-Fluoro-4-nitrobenzene

-

Amine nucleophile (e.g., piperidine)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 mmol) and the amine (1.2 mmol) in DMF (10 mL).

-

Add potassium carbonate (2.0 mmol) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired N-aryl amine.

-

Characterize the product by melting point, NMR, and mass spectrometry.

Synthesis of a Fluorinated Drug Analogue: Fluorotamoxifen

Objective: To synthesize a fluorinated analogue of the drug tamoxifen. This protocol is a conceptual illustration and may require optimization.

Materials:

-

4-bromo-1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbut-1-ene (a tamoxifen precursor)

-

n-Butyllithium (n-BuLi)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Dissolve the tamoxifen precursor (1.0 mmol) in anhydrous THF (20 mL) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise to the solution. Stir for 30 minutes at -78 °C.

-

In a separate flask, dissolve N-fluorobenzenesulfonimide (1.2 mmol) in anhydrous THF (10 mL).

-

Add the NFSI solution to the reaction mixture at -78 °C via a cannula.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain fluorotamoxifen.

-

Characterize the final product using NMR and mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the role of fluorine in phenyl ring activation.

Caption: Electrophilic substitution on fluorobenzene.

Caption: Nucleophilic aromatic substitution on fluoronitrobenzene.

Caption: Fluorine's role in blocking metabolic oxidation.

Conclusion

The strategic placement of fluorine on a phenyl ring is a powerful and versatile strategy in drug discovery and development. Its ability to modulate electronic properties, direct reactivity, and enhance metabolic stability provides medicinal chemists with a valuable tool for optimizing lead compounds. A thorough understanding of the interplay between fluorine's inductive and resonance effects is paramount for its successful application. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to explore and exploit the unique properties of fluorine in their own research endeavors, ultimately contributing to the development of safer and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(3-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-fluorophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of significant interest to the drug development industry. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound via three prominent methods: Asymmetric Reductive Amination, Asymmetric Hydrogenation of the corresponding imine, and Biocatalytic Transamination. Each method is presented with a detailed protocol, a summary of expected quantitative data, and visual representations of the workflows and reaction pathways.

Introduction

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.[1][2] this compound serves as a key intermediate in the preparation of a range of bioactive molecules. The methods presented herein offer distinct advantages and are suited for different research and development scales. Asymmetric reductive amination provides a direct, one-pot approach, while asymmetric hydrogenation of a pre-formed imine allows for a two-step, controlled synthesis. Biocatalytic transamination represents a green and highly selective alternative, operating under mild conditions.[2][3][4]

Synthetic Strategies

Three primary strategies for the asymmetric synthesis of this compound are detailed below.

Method 1: Asymmetric Reductive Amination

This method involves the direct conversion of 3-fluoroacetophenone to the chiral amine in a single step using a chiral catalyst and a suitable reducing agent.[5][6][7][8]

Reaction Scheme:

Experimental Protocol: Asymmetric Reductive Amination

Materials:

-

3-Fluoroacetophenone (1.0 equiv)

-

Ammonium formate (or other ammonia source) (1.5 - 2.0 equiv)

-

Chiral Catalyst: e.g., a chiral iridium complex with a diamine ligand (0.5 - 2.0 mol%)[1][9]

-

Reducing Agent: e.g., Formic acid or Hantzsch ester (1.5 - 2.0 equiv)[10]

-

Solvent: e.g., Dichloromethane (DCM) or Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral iridium catalyst and the chosen solvent.

-

Add 3-fluoroacetophenone and the ammonia source to the flask.

-

Stir the mixture at the desired temperature (typically ranging from room temperature to 50 °C).

-

Slowly add the reducing agent to the reaction mixture over a period of 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Determine the yield and enantiomeric excess (see Section 3).

Method 2: Asymmetric Hydrogenation of Imine

This two-step approach involves the initial formation of an N-aryl or N-sulfonyl imine from 3-fluoroacetophenone, followed by asymmetric hydrogenation using a chiral transition metal catalyst.[9][11][12]

Reaction Scheme:

Step 1: Imine Formation ``` O N-R // // C -- CH3 + H2N-R --[Acid catalyst, Dehydrating agent]--> C -- CH3 / \ / / \ / /\ F / \ F 3-fluoroacetophenone Imine

/ \ / / \ / /\ F / \ F Imine Protected Amine

/ \ / / \ / /\ F / \ F 3-fluoroacetophenone this compound```

Experimental Protocol: Biocatalytic Transamination

Materials:

-

3-Fluoroacetophenone (1.0 equiv)

-

(S)-selective ω-Transaminase

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Amine Donor: e.g., Isopropylamine or Alanine (in excess)

-

Buffer solution (e.g., Phosphate buffer, pH 7.5-8.5)

-

Co-solvent (optional, e.g., DMSO)

-

Standard laboratory glassware and purification equipment.

Procedure:

-

Prepare a buffer solution and adjust the pH to the optimal range for the chosen transaminase.

-

In a reaction vessel, dissolve the PLP and the amine donor in the buffer.

-

Add the transaminase enzyme to the solution.

-

If necessary, add a co-solvent (e.g., DMSO) to improve the solubility of the substrate, typically 5-25% v/v. 5[13]. Add 3-fluoroacetophenone to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solution (e.g., adjusting the pH or adding an organic solvent).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Determine the yield and enantiomeric excess (see Section 3).

Data Presentation and Analysis

Quantitative data from the synthesis of this compound should be carefully recorded and presented for comparison.

Table 1: Comparison of Asymmetric Synthesis Methods

| Parameter | Asymmetric Reductive Amination | Asymmetric Hydrogenation of Imine | Biocatalytic Transamination |

| Starting Material | 3-Fluoroacetophenone | 3-Fluoroacetophenone | 3-Fluoroacetophenone |

| Typical Catalyst | Chiral Iridium or Ruthenium complexes | Chiral Rhodium or Ruthenium complexes | (S)-selective ω-Transaminase |

| Typical Yield | 70-95% | 80-98% (overall) | 85-99% |

| Enantiomeric Excess (ee) | 85-99% | 90-99% | >99% |

| Reaction Temperature | 25-50 °C | 25-60 °C | 30-40 °C |

| Pressure | Atmospheric | 10-50 bar H₂ | Atmospheric |

| Key Advantages | One-pot procedure | High enantioselectivity | High enantioselectivity, mild conditions, green |

| Key Disadvantages | Catalyst cost, optimization required | Two-step process, high pressure | Enzyme cost and stability, equilibrium limitations |

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound can be determined by the following methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

Calculation: The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating or Derivatizing Agent:

-

Chiral Solvating Agent: The amine is dissolved in a solution containing a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The two enantiomers will form diastereomeric complexes that can be distinguished in the ¹H or ¹⁹F NMR spectrum.

-

Chiral Derivatizing Agent: The amine is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric amides. The diastereomers will have distinct signals in the NMR spectrum, allowing for the determination of the ee by integration.

-

Diagrams of Synthetic Pathways and Workflows

Asymmetric Reductive Amination Workflow

Caption: Workflow for Asymmetric Reductive Amination.

Asymmetric Hydrogenation of Imine Pathway

Caption: Reaction pathway for Asymmetric Hydrogenation.

Biocatalytic Transamination Cycle

Caption: Simplified catalytic cycle of transaminase.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scope of the organocatalysed asymmetric reductive amination of ketones with trichlorosilane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. doaj.org [doaj.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

Application Notes & Protocols: Enantioselective Synthesis of Chiral Amines Using Metal Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products, with an estimated 40-45% of small molecule drugs containing at least one chiral amine fragment.[1][2] Consequently, the development of efficient and highly selective methods for their synthesis is a cornerstone of modern organic chemistry. Among the various strategies, transition metal-catalyzed enantioselective synthesis has emerged as a powerful and versatile tool, offering high atom economy and exceptional levels of stereocontrol.[1][3]

This document provides detailed application notes and protocols for the synthesis of chiral amines using state-of-the-art metal catalysts, focusing on common strategies such as asymmetric hydrogenation of imines, reductive amination, and allylic amination.

Core Concepts and Strategies

The primary strategies for the metal-catalyzed enantioselective synthesis of chiral amines involve the asymmetric reduction or functionalization of prochiral precursors. The most prominent methods include:

-

Asymmetric Hydrogenation (AH) of Imines: This is one of the most direct and efficient methods for producing α-chiral amines.[1] A prochiral imine is hydrogenated using a chiral metal catalyst, typically based on iridium, rhodium, or ruthenium, to yield the corresponding chiral amine with high enantioselectivity.[1][2][4]

-

Asymmetric Reductive Amination (ARA): This one-pot reaction combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral metal catalyst.[5][6] This method is highly convergent and avoids the isolation of often unstable imine intermediates.[7]

-

Asymmetric Transfer Hydrogenation (ATH): In this variation, a hydrogen donor like isopropanol or formic acid is used instead of molecular hydrogen.[8] ATH often proceeds under milder conditions and does not require high-pressure hydrogenation equipment.

-

Asymmetric Allylic Amination: This method introduces an amino group at an allylic position of an alkene, creating a C-N bond with concomitant control of stereochemistry.[9][10] Palladium catalysts are frequently employed for this transformation.[9][11]

Visualization of Key Processes

To aid in the understanding of these synthetic strategies, the following diagrams illustrate a typical experimental workflow, a representative catalytic cycle, and a decision-making framework for catalyst selection.

Caption: A typical experimental workflow for metal-catalyzed asymmetric hydrogenation.

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of an imine.

Caption: A decision tree to guide the selection of a metal catalyst system.

Data Presentation: Catalyst Performance